molecular formula C23H19Cl2N3O2S B15053892 3-((3,4-Dichlorobenzyl)thio)-5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole

3-((3,4-Dichlorobenzyl)thio)-5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole

Katalognummer: B15053892
Molekulargewicht: 472.4 g/mol
InChI-Schlüssel: GSDLRTRTCZSNNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((3,4-Dichlorobenzyl)thio)-5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorobenzyl)thio)-5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-((3,4-Dichlorobenzyl)thio)-5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it of interest for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-((3,4-Dichlorobenzyl)thio)-5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-((3,4-Dichlorobenzyl)thio)-5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole: This compound is unique due to its specific combination of functional groups and the triazole ring.

    Other Triazole Derivatives: Compounds with similar structures but different substituents can have different properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C23H19Cl2N3O2S

Molekulargewicht

472.4 g/mol

IUPAC-Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C23H19Cl2N3O2S/c1-29-18-8-10-19(11-9-18)30-14-22-26-27-23(28(22)17-5-3-2-4-6-17)31-15-16-7-12-20(24)21(25)13-16/h2-13H,14-15H2,1H3

InChI-Schlüssel

GSDLRTRTCZSNNV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.